molecular formula C22H41NNa2O6S B081850 Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate CAS No. 14481-60-8

Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate

Cat. No. B081850
CAS RN: 14481-60-8
M. Wt: 493.6 g/mol
InChI Key: YXLIYGUJLJFLJH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate (DOTSB) is an amphiphilic compound that is widely used in scientific research. It is an anionic surfactant, meaning it has both hydrophobic and hydrophilic properties, making it an ideal choice for a wide range of laboratory experiments. It is often used in the synthesis of polymers, in the formulation of drug delivery systems, and in the preparation of biocompatible materials. In

Scientific Research Applications

Water Treatment and Environmental Remediation

One of the significant applications of compounds with sulphonato and butyrate functionalities involves environmental remediation, particularly in water treatment. A study by Wu et al. (2019) on a pH-responsive, charge switchable piperazine derivative demonstrates the potential for removing arsenics from water through forward osmosis. This compound, possessing multiple sulfonic groups, generates high osmotic pressure, indicating that Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate could have similar utility in generating osmotic pressure for water purification processes, especially in removing heavy metals and other contaminants (Wu et al., 2019).

Biomedical Research

In the biomedical field, compounds with specific functional groups like sulphonato are explored for their therapeutic potential. Although the direct biomedical applications of Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate were not identified in the available literature, research on related compounds shows promise in drug development and disease treatment. For example, the study of E5564, a synthetic lipodisaccharide, highlights the exploration of complex organic compounds in inhibiting endotoxin responses, which could be relevant to understanding how the structural features of Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate might be leveraged in designing new therapeutic agents (Mullarkey et al., 2003).

properties

IUPAC Name

disodium;4-(octadecylamino)-4-oxo-2-sulfonatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLIYGUJLJFLJH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NNa2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014950
Record name Disodium;4-(octadecylamino)-4-oxo-2-sulfonatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanoic acid, 4-(octadecylamino)-4-oxo-2-sulfo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate

CAS RN

14481-60-8, 52871-18-8
Record name Butanedioic acid, 4-(octadecylamino)-4-oxo-2-sulfo-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014481608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(octadecylamino)-4-oxosulfo-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052871188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(octadecylamino)-4-oxo-2-sulfo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 4-(octadecylamino)-4-oxosulfo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium;4-(octadecylamino)-4-oxo-2-sulfonatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM STEARYL 2-SULFOSUCCINAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NPU4K81J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.